Ixazomib

Descripción general

Descripción

Ixazomib, comercializado bajo el nombre comercial Ninlaro, es un fármaco utilizado principalmente para el tratamiento del mieloma múltiple, un tipo de cáncer de células sanguíneas blancas. Es un inhibidor del proteasoma biodisponible por vía oral que funciona inhibiendo la actividad similar a la quimotripsina del proteasoma, lo que lleva a la acumulación de proteínas dentro de la célula e induce la apoptosis en las células cancerosas . This compound es un derivado del ácido bórico y fue desarrollado por Takeda Pharmaceuticals .

Aplicaciones Científicas De Investigación

Multiple Myeloma

- Monotherapy :

-

Combination Therapy :

- With Dexamethasone : A randomized phase 2 trial demonstrated that combining this compound with dexamethasone resulted in a confirmed partial response or better in 43% of patients. The median event-free survival was reported at 8.4 months .

- With Lenalidomide and Dexamethasone : The phase 3 study (TOURMALINE-MM1) indicated that this compound combined with lenalidomide and dexamethasone significantly improved progression-free survival compared to placebo plus lenalidomide and dexamethasone .

- Newly Diagnosed Multiple Myeloma :

Amyloidosis

This compound has been investigated for treating light chain amyloidosis (AL amyloidosis). A phase 3 trial (TOURMALINE-AL1) compared this compound-dexamethasone to physician's choice treatment, focusing on hematologic response rates and organ function deterioration .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a terminal half-life ranging from 3.3 to 7.4 days, with plasma exposure increasing proportionally with dosage. This pharmacokinetic characteristic supports its dosing schedule in clinical settings .

Adverse Effects

Common adverse effects associated with this compound include:

- Nausea (42%)

- Thrombocytopenia (42%)

- Fatigue (40%)

- Rash (40%)

Serious adverse events include grade 3 or higher thrombocytopenia and neutropenia, which occurred in a subset of patients during clinical trials .

Case Study 1: Relapsed Multiple Myeloma

A patient with multiple relapses after standard therapies received this compound monotherapy and achieved a partial response after four cycles, demonstrating the drug's potential in heavily pre-treated populations.

Case Study 2: Combination Therapy

A patient receiving this compound in combination with dexamethasone showed significant improvement in quality of life and reduction in disease burden after six cycles, highlighting the efficacy of combination regimens.

Mecanismo De Acción

Ixazomib ejerce sus efectos inhibiendo reversiblemente la actividad similar a la quimotripsina de la subunidad β5 del proteasoma 20S . Esta inhibición conduce a la acumulación de proteínas ubiquitinadas dentro de la célula, desencadenando la apoptosis. El compuesto también inhibe las subunidades proteolíticas β1 y β2 a concentraciones más altas . Los objetivos moleculares y las vías involucradas incluyen la vía de ubiquitina-proteasoma, que es crucial para la homeostasis de proteínas y la regulación del ciclo celular .

Análisis Bioquímico

Biochemical Properties

Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome . At higher concentrations, this compound also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins .

Cellular Effects

This compound blocks the proteasomes in cells, which help to break down proteins that the cell doesn’t need . This leads to the build-up of proteins inside the cell, causing the cell to die . It has been shown to induce apoptosis in multiple myeloma cells sensitive or resistant to other conventional therapies .

Molecular Mechanism

This compound is a selective, potent, and reversible inhibitor of the 20S proteasome, and preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This compound has a geometric mean terminal disposition phase half-life of 9.5 days, and systemic clearance is 1.86 L/h . The absolute bioavailability of an oral dose was estimated to be 58% . During the 6-month this compound window, the overall response rate was 24%, including 35% in follicular lymphoma .

Metabolic Pathways

Metabolism of this compound is expected to be by CYP and non-CYP pathways, with no predominant CYP isozyme contribution . At higher than clinical concentrations, this compound was metabolized by multiple CYP isoforms with estimated relative contributions of 3A4 (42%), 1A2 (26%), 2B6 (16%), 2C8 (6%), 2D6 (5%), 2C19 (5%) and 2C9 (<1%) .

Transport and Distribution

This compound is 99% bound to plasma proteins and distributes into red blood cells with a blood-to-plasma ratio of 10 . The steady-state volume of distribution is 543 L .

Subcellular Localization

It works by blocking the actions of proteasomes, leading to the accumulation of proteins within the cell, and ultimately, cell death .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ixazomib implica varios pasos clave. Uno de los métodos principales incluye la hidrólisis de un boroéster con ácido bórico, seguido de esterificación con ácido cítrico . El proceso se puede llevar a cabo en un solo recipiente de reacción, lo que lo hace eficiente y factible industrialmente .

Métodos de producción industrial

La producción industrial de citrato de this compound implica el uso de ácido cítrico monohidratado y ácido bórico en un entorno controlado. La mezcla de reacción se calienta a 35 °C y se agita durante varias horas para asegurar la reacción completa . Este método está diseñado para ser escalable y rentable para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

Ixazomib experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados de this compound, mientras que la reducción puede producir formas reducidas del compuesto.

Comparación Con Compuestos Similares

Compuestos similares

Bortezomib: Otro inhibidor del proteasoma utilizado en el tratamiento del mieloma múltiple.

Carfilzomib: Un inhibidor del proteasoma de segunda generación que también se utiliza para el tratamiento del mieloma múltiple.

Singularidad de Ixazomib

This compound es único entre los inhibidores del proteasoma debido a su biodisponibilidad oral, lo que lo hace más conveniente para los pacientes en comparación con las alternativas inyectables como bortezomib y carfilzomib . Además, this compound ha demostrado una eficacia similar a la de bortezomib en el control del crecimiento del mieloma y la prevención de la pérdida ósea .

Actividad Biológica

Ixazomib, an oral proteasome inhibitor, has emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma (MM). This article delves into its biological activity, highlighting its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound (MLN9708) is a modified peptide boronic acid that selectively inhibits the 20S proteasome, crucial for protein degradation within cells. It preferentially binds to the chymotrypsin-like site of the proteasome, leading to the accumulation of pro-apoptotic factors and inhibition of cell survival pathways. This mechanism is vital in combating malignant plasma cells in MM, which rely on the proteasome for their survival and proliferation .

Phase 1 Studies

In a Phase 1 trial involving 60 patients with relapsed/refractory MM, this compound was administered at doses ranging from 0.24 to 2.23 mg/m². The results indicated that 15% of patients achieved a partial response or better, with 76% experiencing stable disease or better. The maximum tolerated dose was determined to be 2.0 mg/m² .

Phase 2 Studies

A randomized Phase 2 trial evaluated this compound combined with dexamethasone in relapsed MM patients. Of the 70 participants, 43% achieved a confirmed partial response or better. Notably, those receiving a higher dose (5.5 mg) had a response rate of 54%, compared to 31% for those receiving 4 mg. The median event-free survival was reported as 8.4 months .

Safety Profile

The safety profile of this compound is generally favorable compared to traditional proteasome inhibitors like bortezomib. Common adverse effects include:

- Nausea (42%)

- Thrombocytopenia (42%)

- Fatigue (40%)

- Rash (40%)

Serious adverse events were observed in about 32% of patients at the lower dose and increased to 60% at the higher dose .

Comparative Efficacy

A comparison between this compound and other proteasome inhibitors reveals its unique advantages:

| Feature | This compound | Bortezomib |

|---|---|---|

| Administration | Oral | Intravenous |

| Maximum Tolerated Dose | 2.0 mg/m² | Varies |

| Response Rate | Up to 54% | Up to ~70% |

| Peripheral Neuropathy Risk | Low (~12%) | High (~30-40%) |

Study on this compound with Thalidomide and Dexamethasone

A recent study assessed this compound combined with thalidomide and dexamethasone in relapsed/refractory MM. The results indicated that this combination maintained efficacy across various cytogenetic risk groups, suggesting that this compound could mitigate some adverse effects associated with high-risk cytogenetics .

TOURMALINE-MM1 Study

The TOURMALINE-MM1 study demonstrated that this compound in combination with lenalidomide and dexamethasone significantly improved progression-free survival compared to lenalidomide and dexamethasone alone, highlighting its potential as a frontline therapy in newly diagnosed patients .

Propiedades

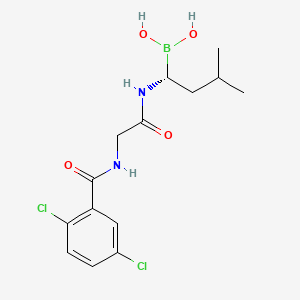

IUPAC Name |

[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAYKZJJDUDWDS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BCl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025662 | |

| Record name | Ixazomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome. At higher concentrations, ixazomib also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins. | |

| Record name | Ixazomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1072833-77-2 | |

| Record name | Ixazomib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072833-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ixazomib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072833772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ixazomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ixazomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methyl-butyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IXAZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71050168A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.